

Comparative Analysis of CS-526 Potency Against Other H⁺,K⁺-ATPase Inhibitors

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Compound of Interest

Compound Name: CS-526

Cat. No.: B1669647

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This guide provides a detailed comparison of the in vitro potency of **CS-526**, a novel potassium-competitive acid blocker (P-CAB), against other prominent H⁺,K⁺-ATPase inhibitors. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of acid-related gastrointestinal disorders.

Introduction to H⁺,K⁺-ATPase Inhibition

The gastric H⁺,K⁺-ATPase, or proton pump, is the primary enzyme responsible for gastric acid secretion. Its inhibition is a key therapeutic strategy for managing conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. P-CABs represent a class of inhibitors that act by competitively and reversibly binding to the potassium-binding site of the proton pump, thereby preventing acid secretion. This mechanism differs from that of proton pump inhibitors (PPIs), which bind covalently and irreversibly.

In Vitro Potency Comparison

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for **CS-526** and other selected H⁺,K⁺-ATPase inhibitors. It is important to note that the inhibitory potency of P-CABs can be influenced by the pH of the assay environment. Where available, the pH at which the IC₅₀ was determined is included to provide a more accurate comparative context.

Compound	Chemical Structure	IC50 (nM)	Assay pH	Source
CS-526	7-(4-fluorobenzyloxy)-2,3-dimethyl-1-[[[(1S,2S)-2-methylcyclopropyl]methyl]-1H-pyrrolo[2,3-d]pyridazine	61	Not Specified	--INVALID-LINK--
Vonoprazan	1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine	19	6.5	--INVALID-LINK--
Tegoprazan	(S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide	290-520	Not Specified	--INVALID-LINK--
Revaprazan	N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-amine	350	6.1	--INVALID-LINK--
AZD0865	2-((2-((1R,4R)-4-(hydroxymethyl)-2,5-dimethyl-1-piperazinyl)-8-	130	6.4	--INVALID-LINK--

methoxy-5-
quinolinyloxy)ac
etamide

1000	7.4	--INVALID-LINK--
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Note: A lower IC50 value indicates higher potency. The potency of some inhibitors, like AZD0865, is shown to be pH-dependent, with higher potency at a more acidic pH. The specific pH for the **CS-526** IC50 determination was not available in the cited literature.

Experimental Protocols

The following is a generalized protocol for an in vitro H⁺,K⁺-ATPase inhibition assay, based on common methodologies described in the literature. Specific parameters may vary between studies.

Objective: To determine the concentration of an inhibitor required to reduce the activity of H⁺,K⁺-ATPase by 50% (IC50).

Materials:

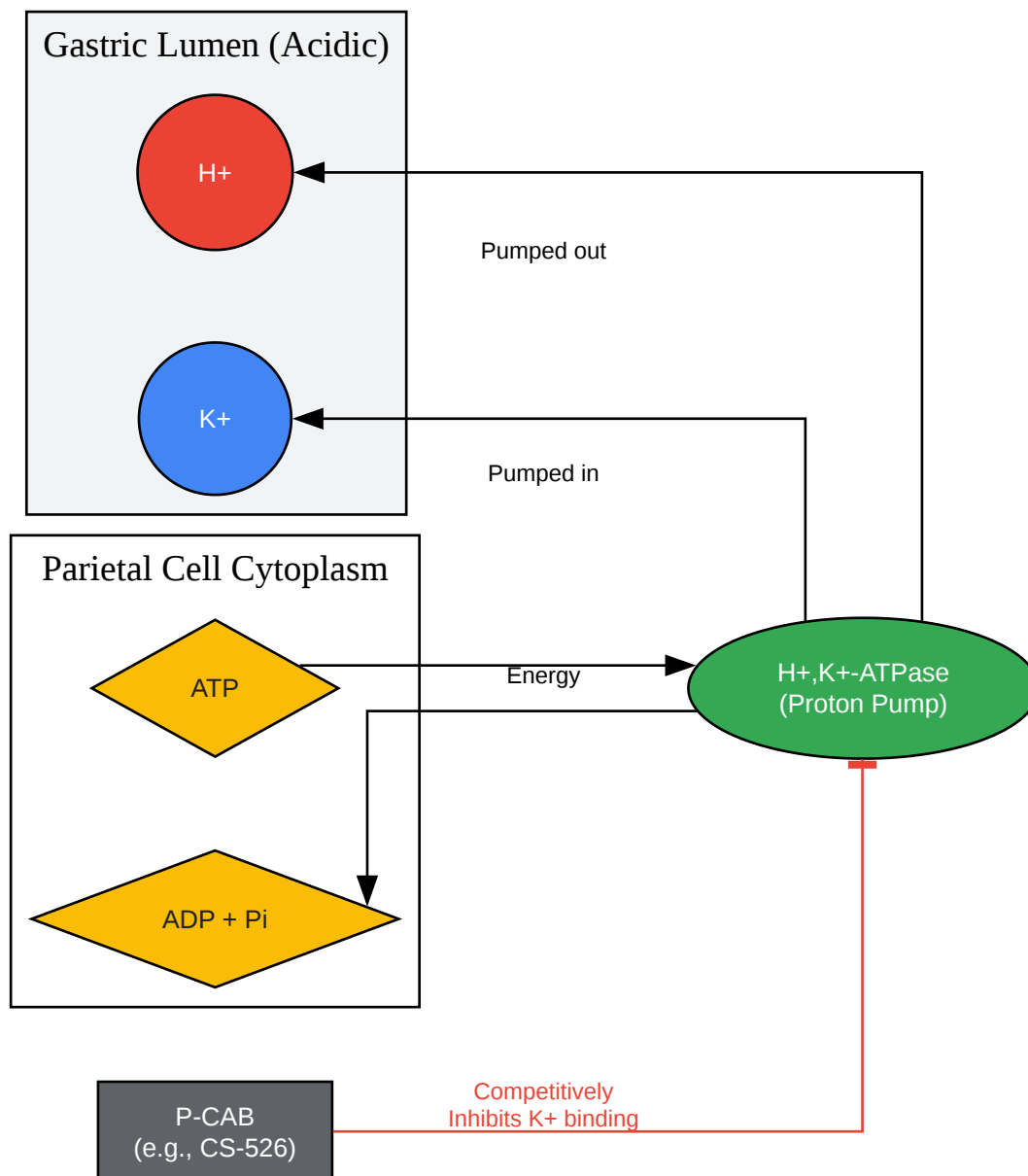
- Enzyme Source: Isolated gastric microsomes or purified H⁺,K⁺-ATPase from a suitable animal model (e.g., hog or rabbit stomach).
- Buffer: Tris-HCl or another suitable buffer system, pH adjusted as required for the specific assay conditions.
- Substrate: Adenosine triphosphate (ATP).
- Cofactors: Magnesium chloride (MgCl₂) and Potassium chloride (KCl).
- Inhibitors: Test compound (e.g., **CS-526**) and reference compounds at various concentrations.
- Detection Reagent: A reagent to quantify the inorganic phosphate (Pi) released from ATP hydrolysis (e.g., Malachite Green-based reagent).
- Microplate Reader: To measure the absorbance for Pi quantification.

Procedure:

- **Enzyme Preparation:** Gastric microsomes are prepared from the gastric mucosa of the chosen animal model through a series of homogenization and centrifugation steps. The protein concentration of the microsomal preparation is determined.
- **Assay Reaction:**
 - A reaction mixture is prepared containing the buffer, $MgCl_2$, and the enzyme preparation.
 - Varying concentrations of the inhibitor (or vehicle control) are added to the reaction mixture and pre-incubated for a specified time at $37^{\circ}C$.
 - The enzymatic reaction is initiated by the addition of ATP and KCl.
 - The reaction is allowed to proceed for a defined period at $37^{\circ}C$.
- **Termination and Detection:**
 - The reaction is stopped by the addition of a quenching agent (e.g., trichloroacetic acid or sodium dodecyl sulfate).
 - The amount of inorganic phosphate released is quantified by adding the detection reagent and measuring the absorbance at a specific wavelength using a microplate reader.
- **Data Analysis:**
 - The H^{+},K^{+} -ATPase activity is calculated based on the amount of Pi released.
 - The percentage of inhibition for each inhibitor concentration is determined relative to the vehicle control.
 - The IC_{50} value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

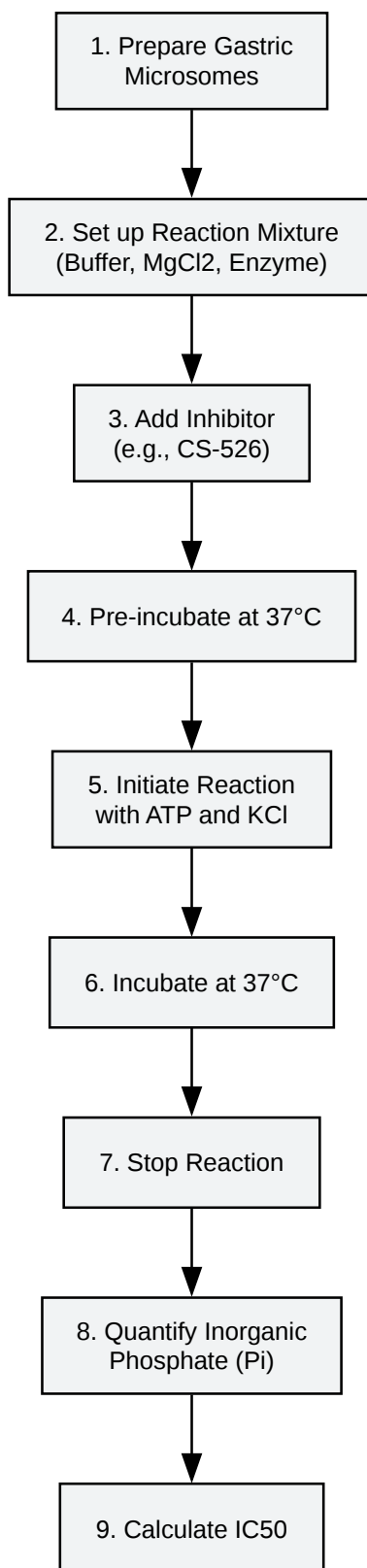
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of P-CABs and a typical experimental workflow for determining their in vitro potency.



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Caption: Mechanism of H⁺,K⁺-ATPase inhibition by P-CABs.



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